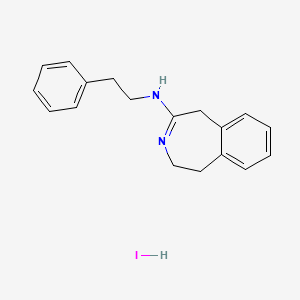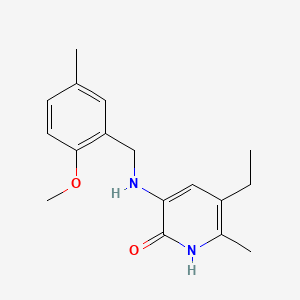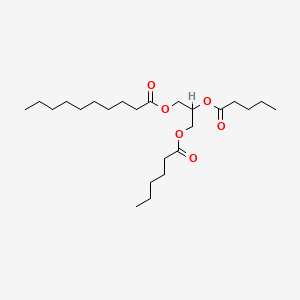
(3-Hexanoyloxy-2-pentanoyloxypropyl) decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoic acid mixed esters with 2-ethylhexanoic acid, heptanoic acid, hexanoic acid, trimethylolpropane, and valeric acid are a group of complex esters formed by the reaction of decanoic acid with various other carboxylic acids and trimethylolpropane. These esters are known for their unique chemical properties and are used in various industrial applications due to their stability and performance characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid mixed esters involves esterification reactions where decanoic acid reacts with 2-ethylhexanoic acid, heptanoic acid, hexanoic acid, valeric acid, and trimethylolpropane. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the removal of water, which drives the esterification process to completion .
Industrial Production Methods
Industrial production of these mixed esters often involves continuous esterification processes. The reactants are fed into a reactor where they undergo esterification in the presence of a catalyst. The resulting esters are then purified through distillation to remove any unreacted acids and by-products. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Decanoic acid mixed esters can undergo various chemical reactions, including:
Hydrolysis: Breaking down into the constituent acids and alcohols in the presence of water and an acid or base catalyst.
Transesterification: Reaction with another alcohol to form a different ester.
Oxidation: Reaction with oxidizing agents to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Decanoic acid, 2-ethylhexanoic acid, heptanoic acid, hexanoic acid, valeric acid, and trimethylolpropane.
Transesterification: New esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
Decanoic acid mixed esters have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as solvents in various chemical reactions.
Biology: Studied for their effects on lipid metabolism and potential therapeutic uses in metabolic disorders.
Medicine: Investigated for their antimicrobial properties and potential use in drug formulations.
Industry: Utilized as plasticizers, lubricants, and in the production of biodegradable polymers
Mecanismo De Acción
The mechanism of action of decanoic acid mixed esters involves their interaction with cellular membranes and enzymes. These esters can integrate into lipid bilayers, affecting membrane fluidity and permeability. They may also interact with enzymes involved in lipid metabolism, influencing metabolic pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- Fatty acids, C16-18 and C18-unsaturated, hexaesters with dipentaerythritol .
Decanoic acid, mixed esters with dipentaerythritol, octanoic acid, and valeric acid: .
Triisononanoic acid, triester with 2,2’-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] tris(2-ethylhexanoate): .
Uniqueness
Decanoic acid mixed esters with 2-ethylhexanoic acid, heptanoic acid, hexanoic acid, trimethylolpropane, and valeric acid are unique due to their specific combination of carboxylic acids and trimethylolpropane. This combination imparts distinct physical and chemical properties, such as enhanced stability, lower volatility, and improved performance in various applications compared to other similar esters .
Propiedades
Fórmula molecular |
C24H44O6 |
|---|---|
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
(3-hexanoyloxy-2-pentanoyloxypropyl) decanoate |
InChI |
InChI=1S/C24H44O6/c1-4-7-10-11-12-13-15-18-23(26)29-20-21(30-24(27)16-9-6-3)19-28-22(25)17-14-8-5-2/h21H,4-20H2,1-3H3 |
Clave InChI |
NFJPVPFTKSGEBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


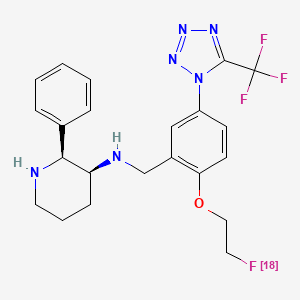
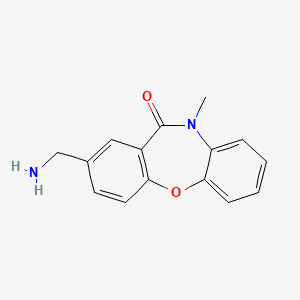
![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1-oxo-2,3-dihydrocyclopenta[b]indol-3-yl]acetic acid](/img/structure/B12783984.png)

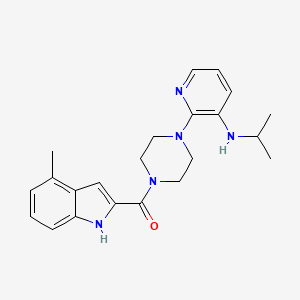

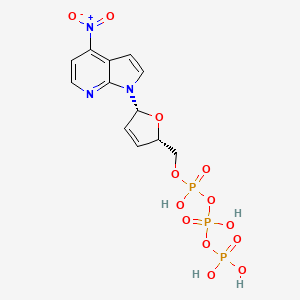


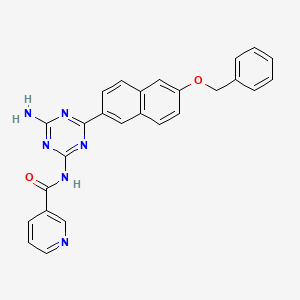
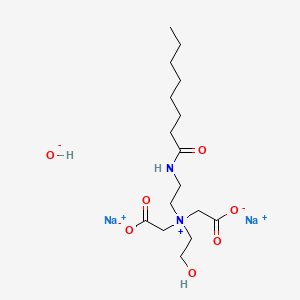
![3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-acetyloxyethylcarbamoyl)-2,4,6-triiodobenzoic acid](/img/structure/B12784022.png)
